O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate

Description

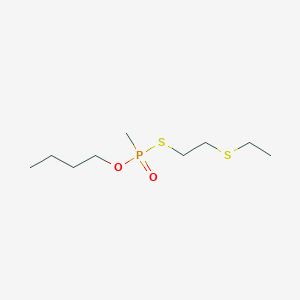

Chemical Name: O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate IUPAC Name: O-Butyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate Molecular Formula: C₉H₂₁O₂PS₂ CAS Registry Number: Not explicitly provided in evidence; structural analogs suggest classification under Schedule 1A03 or 2B04 (e.g., similar compounds in and ) .

This organophosphorus compound features a methylphosphonothioate backbone with an O-butyl group and an S-(2-(ethylthio)ethyl) substituent. The ethylthioethyl side chain introduces a thioether linkage, which may influence reactivity, solubility, and biological activity compared to simpler alkyl or aminoalkyl derivatives.

Properties

CAS No. |

21055-68-5 |

|---|---|

Molecular Formula |

C9H21O2PS2 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

1-[2-ethylsulfanylethylsulfanyl(methyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C9H21O2PS2/c1-4-6-7-11-12(3,10)14-9-8-13-5-2/h4-9H2,1-3H3 |

InChI Key |

CKAVEHLLFQFZSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C)SCCSCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with appropriate alkyl and thioalkyl reagents to introduce the O-butyl and S-(2-(ethylthio)ethyl) substituents. The key steps are:

- Formation of the phosphonothioate core by substitution of methylphosphonothioic dichloride.

- Introduction of the O-butyl group via nucleophilic substitution or alcoholysis.

- Attachment of the S-(2-(ethylthio)ethyl) moiety through thiol or thioether chemistry.

This approach is consistent with methods used for related phosphonothioate compounds, as described in the literature.

Detailed Synthetic Route

A representative synthetic procedure based on related phosphonothioate chemistry is as follows:

Starting Material Preparation:

- Methylphosphonothioic dichloride is prepared or procured as the phosphorus-containing electrophilic intermediate.

Nucleophilic Substitution with 2-(Ethylthio)ethanethiol:

- The thiol compound 2-(ethylthio)ethanethiol is reacted with methylphosphonothioic dichloride under controlled temperature (0 °C to room temperature) in an inert solvent such as 2-butanone.

- The reaction proceeds via nucleophilic attack of the thiol sulfur on the phosphorus center, displacing a chloride ion and forming the S-(2-(ethylthio)ethyl) methylphosphonothioate intermediate.

Introduction of the O-Butyl Group:

- The intermediate is then treated with butanol or a butoxide source to substitute the remaining chlorine atom, yielding the O-butyl ester.

- Alternatively, O-alkylation can be achieved by reaction with butyl halides in the presence of a base.

-

- The crude reaction mixture is worked up by aqueous extraction, acidification, and organic solvent extraction (e.g., chloroform/isopropyl alcohol).

- The organic phase is dried over anhydrous sodium sulfate and concentrated.

- Final purification is performed by chromatographic methods such as silica gel column chromatography or preparative thin-layer chromatography.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of phosphonothioate | Methylphosphonothioic dichloride + 2-(ethylthio)ethanethiol | 2-butanone | 0 °C to RT | 1 hour | 70-80 | Stirring under inert atmosphere |

| O-Butyl substitution | Butanol or butyl halide + base | Ethanol/water | Room temperature | Overnight | 65-75 | Protection from light recommended |

| Workup and extraction | Acidification with citric acid; extraction with chloroform/isopropanol | Water/organic solvents | Ambient | - | - | Drying over sodium sulfate |

| Purification | Silica gel chromatography | - | - | - | - | PTLC or column chromatography |

Chemical Reactions Analysis

Types of Reactions

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or thiols .

Scientific Research Applications

Chemical Warfare Agent Detection

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate is structurally similar to known nerve agents, making it a candidate for research into detection technologies.

Surface Acoustic Wave Sensors : Recent advancements have utilized surface acoustic wave (SAW) sensors for the detection of organophosphorus compounds, including this compound. A two-step self-assembly method has been developed to enhance the sensitivity of these sensors, allowing for the detection of extremely low concentrations of sulfur-containing compounds . This method involves preparing a sensitive film on a SAW delay line using gold electrodes, which improves adsorptive efficiency.

Gas Chromatography-Mass Spectrometry : Another study employed a hand-portable gas chromatograph coupled with a toroidal ion trap mass spectrometer to identify degradation products related to this compound. The research highlighted the importance of rapid identification and decontamination methods following exposure to chemical agents .

Environmental Impact and Degradation Studies

Understanding the environmental fate of this compound is crucial due to its potential persistence in soil and water systems.

Soil Degradation Studies : Research has been conducted on the degradation of similar organophosphate compounds in various soil types, including humic sand and clayey peat. These studies aim to understand how such compounds break down in natural environments, providing insights into their long-term ecological impact . The findings suggest that environmental conditions significantly influence the degradation rates of these chemicals.

Therapeutic Applications

While primarily known for its toxicological implications, there is emerging interest in the potential therapeutic applications of phosphonothioate compounds.

Antisense Oligonucleotides : Modifications of phosphonothioates have shown promise in enhancing the stability and efficacy of antisense oligonucleotides (ASOs). Research indicates that specific modifications can increase resistance to nucleases, which is vital for developing effective therapeutic agents targeting various diseases . The incorporation of phosphorothioate linkages in oligonucleotides has led to advancements in drug development for conditions such as cancer and genetic disorders.

Summary of Findings

The applications of this compound span multiple fields:

| Application Area | Description |

|---|---|

| Chemical Detection | Utilization in SAW sensors and gas chromatography for detecting low concentrations of nerve agents. |

| Environmental Studies | Research on degradation processes in various soil types to assess ecological impact. |

| Therapeutic Development | Potential use in developing stable antisense oligonucleotides for medical applications. |

Mechanism of Action

The mechanism of action of O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and disrupting normal nerve function. This inhibition occurs through the phosphorylation of the enzyme’s active site, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Demeton-S (O,O-Diethyl S-(2-(ethylthio)ethyl) Phosphorothioate)

Molecular Formula : C₈H₁₉O₃PS₂

Key Differences :

- Demeton-S is a phosphorothioate (P=O bonded to two ethoxy groups), whereas the target compound is a phosphonothioate (direct C-P bond with a methyl group).

- Applications : Demeton-S is a systemic insecticide/acaricide, suggesting the target compound may have similar pesticidal properties but modified pharmacokinetics due to structural differences .

O-Ethyl S-2-Dimethylaminoethyl Propylphosphonothioate

Molecular Formula: C₉H₂₂NO₂PS Key Differences:

- The propylphosphonothioate backbone (vs. methyl in the target) may alter metabolic stability and toxicity profiles .

Butyl S-2-Dipropylaminoethyl Methylphosphonothioate

Molecular Formula: C₁₃H₃₀NO₂PS Key Differences:

O,O-Bis(1-Butylpentyl) Methylphosphonothionate

Molecular Formula : C₁₉H₄₁O₂PS

Key Differences :

- Bulky bis(1-butylpentyl) ester groups likely reduce hydrolysis rates and environmental mobility compared to the target compound’s simpler O-butyl group.

- The absence of a sulfur atom in the ester chain (thionate vs. thiolate) may decrease reactivity with biological targets .

Physicochemical and Functional Comparison Table

Research Findings and Implications

- Structural Stability: The methylphosphonothioate backbone in the target compound may confer greater resistance to hydrolysis compared to phosphorothioates like Demeton-S, as C-P bonds are less prone to enzymatic cleavage .

- Environmental Impact : The O-butyl group likely increases soil adsorption and persistence, raising concerns about bioaccumulation in ecosystems .

- Toxicity Mechanisms : While lacking direct data, the ethylthioethyl group could act as a leaving group under oxidative conditions, generating toxic metabolites analogous to Demeton-S .

Biological Activity

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate is a compound of interest due to its biological activity, particularly in relation to its potential use as a nerve agent and its mechanisms of toxicity. This article examines the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H25O2PS

- Molecular Weight : 264.36 g/mol

- CAS Number : 468712-10-9

The compound belongs to a class of organophosphates known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.

This compound acts primarily by inhibiting AChE, leading to an accumulation of acetylcholine at synaptic clefts. This results in prolonged stimulation of cholinergic receptors, which can cause various physiological effects:

- Neurological Effects : Symptoms may include confusion, seizures, and respiratory failure.

- Cardiovascular Effects : Bradycardia and hypotension are common due to excessive vagal tone.

- Gastrointestinal Effects : Increased salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching.

Toxicological Profile

The toxicity of this compound has been studied extensively. Key findings include:

- Acute Toxicity : The compound exhibits high acute toxicity with a lethal dose (LD50) reported as low as 22.6 µg/kg in animal models .

- Chronic Effects : Long-term exposure may lead to neurodegenerative effects due to persistent inhibition of AChE .

Table 1: Summary of Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (Guinea Pig) | 22.6 µg/kg |

| Onset of Symptoms | ~6 minutes post-exposure |

| Major Symptoms | Bradycardia, salivation |

| Duration of Effects | Minutes to hours |

Case Studies

-

Cardiorespiratory Effects :

A study assessed the cardiorespiratory impacts of this compound in guinea pigs. It was found that bradycardia and hypotension occurred rapidly after exposure, with significant changes in arterial blood gases indicating respiratory failure shortly thereafter . -

Environmental Persistence :

Research highlighted that compounds similar to this compound can persist in the environment for weeks post-release. This raises concerns about potential long-term ecological impacts and necessitates effective decontamination strategies .

Decontamination Strategies

Given the toxicity and environmental persistence of this compound, effective decontamination methods are critical:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate?

- Methodological Answer : The synthesis typically involves sequential phosphorylation and thioesterification. For example:

React methylphosphonothioic acid with butanol under acidic conditions to form the O-butyl ester intermediate.

Introduce the S-(2-(ethylthio)ethyl) moiety via nucleophilic substitution using 2-(ethylthio)ethanethiol in the presence of a coupling agent (e.g., DCC).

- Key Considerations : Monitor reaction purity via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like disulfides or unreacted intermediates .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : P NMR to confirm phosphonothioate linkage (δ ~35–45 ppm), H/C NMR for alkyl chain assignments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 228.31 (theoretical) .

- X-ray Crystallography : For definitive stereochemical determination, though crystallization may require derivatization due to low melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.